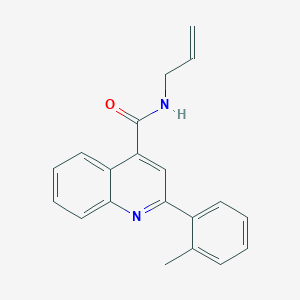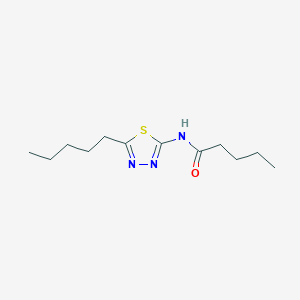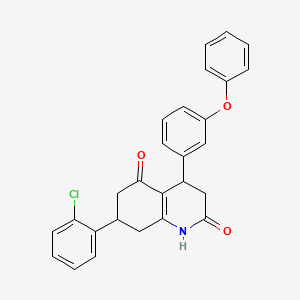
N-allyl-2-(2-methylphenyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
N-allyl-2-(2-methylphenyl)-4-quinolinecarboxamide is a synthetic compound that belongs to the quinolinecarboxamide family. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of N-allyl-2-(2-methylphenyl)-4-quinolinecarboxamide is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. It may also inhibit angiogenesis, which is the process by which new blood vessels are formed, thereby preventing the growth and spread of tumors.
Biochemical and Physiological Effects:
N-allyl-2-(2-methylphenyl)-4-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as topoisomerase I and II, which are involved in DNA replication and repair. Additionally, it has been found to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-allyl-2-(2-methylphenyl)-4-quinolinecarboxamide is its potential for use in the treatment of cancer and bacterial infections. However, it has several limitations for lab experiments, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, its toxicity and potential side effects need to be carefully evaluated before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions that can be explored with regards to N-allyl-2-(2-methylphenyl)-4-quinolinecarboxamide. One area of research could be focused on improving its solubility in water, which would make it easier to administer in vivo. Additionally, further studies could be conducted to evaluate its potential for use in combination with other anticancer drugs or antibiotics. Furthermore, the mechanism of action of N-allyl-2-(2-methylphenyl)-4-quinolinecarboxamide could be further elucidated to better understand its potential therapeutic applications. Finally, further studies could be conducted to evaluate its safety and potential side effects in humans.
Conclusion:
In conclusion, N-allyl-2-(2-methylphenyl)-4-quinolinecarboxamide is a synthetic compound with significant potential for use in medicinal chemistry, biochemistry, and pharmacology. Its potential applications in the treatment of cancer and bacterial infections make it an important area of research. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects. With continued research, N-allyl-2-(2-methylphenyl)-4-quinolinecarboxamide may prove to be a valuable tool in the fight against cancer and bacterial infections.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-(2-methylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-N-prop-2-enylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-3-12-21-20(23)17-13-19(15-9-5-4-8-14(15)2)22-18-11-7-6-10-16(17)18/h3-11,13H,1,12H2,2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZUUNSBSQTTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenyl)-N-(prop-2-en-1-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4846839.png)
![5-{3-chloro-4-[3-(4-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4846842.png)


![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4846871.png)

![5-methyl-N-[2-(2-pyridinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B4846890.png)

![5-[chloro(difluoro)methyl]-3-(4-fluorophenyl)-1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4846902.png)
![1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4846922.png)

![N-(2,4-difluorophenyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B4846943.png)
![N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4846950.png)
![ethyl 4-({[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4846958.png)